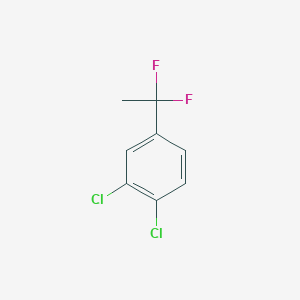

1,2-Dichloro-4-(1,1-difluoroethyl)benzene

Übersicht

Beschreibung

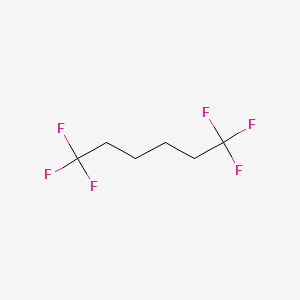

1,2-Dichloro-4-(1,1-difluoroethyl)benzene is a chemical compound with the molecular formula C8H6Cl2F21. It is available for purchase from various chemical suppliers12.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene. However, dichlorobenzenes are generally produced from chlorobenzene3.Molecular Structure Analysis

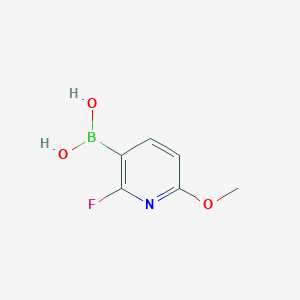

The molecular structure of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene consists of a benzene ring with two chlorine atoms and a difluoroethyl group attached to it1. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 1,2-Dichloro-4-(1,1-difluoroethyl)benzene. However, dichlorobenzenes are generally reactive towards electrophilic aromatic substitution3.Physical And Chemical Properties Analysis

1,2-Dichloro-4-(1,1-difluoroethyl)benzene has a molecular weight of 211.03 g/mol1. Unfortunately, I couldn’t find more specific physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

Application 1: Adsorption of 1,2-dichlorobenzene in nano- and microsized crystals of MIL-101 (Cr)

- Scientific Field : Environmental Science and Pollution Research .

- Summary of the Application : This work aims to highlight the promising adsorption capacity and kinetic of (poly)chlorobenzene pollutants in the hybrid MIL-101 (Cr) type material for technological uses in industrial waste exhaust decontamination .

- Methods of Application : The influence of the MIL-101 (Cr) crystal size (nano- and microcrystals) on the adsorption behavior was studied in static and dynamic modes . Adsorptions of these probes were successfully carried out in nano- and microcrystals of MIL-101 (Cr) .

- Results or Outcomes : In static mode ( p / p ° = 1) and at room temperature, nanocrystals adsorb 2266 molecules of 1,2-dichlorobenzene and 2093 molecules of 1,2,4-trichlorobenzene per unit cell, whereas microcrystals adsorb 1871 molecules of 1,2-dichlorobenzene and 1631 molecules of 1,2,4-trichlorobenzene per unit cell .

Application 2: Determination of 1,2-dichlorobenzene in blood

- Scientific Field : Biomonitoring Methods .

- Summary of the Application : This is a sensitive and quick method for the determination of 1,2-dichlorobenzene; 1,4-dichlorobenzene; and 1,2,4-trichlorobenzene in blood .

- Methods of Application : Extraction with n-heptane is followed by gas chromatographic separation either on packed or capillary columns and determination with an ECD .

- Results or Outcomes : This method permits a precise (relative standard deviations below 5.3%) and analytically accurate determination of chlorobenzenes in blood, as demonstrated by recovery rates in the 80–100% range .

Application 3: Synthesis of Agrochemicals

- Scientific Field : Agrochemical Synthesis .

- Summary of the Application : 1,2-Dichlorobenzene is mainly used as a precursor to 1,2-dichloro-4-nitrobenzene, an intermediate in the synthesis of agrochemicals .

- Results or Outcomes : The outcome of this application is the production of various agrochemicals, which are essential for modern agriculture .

Application 4: Solvent for Fullerenes

- Scientific Field : Nanotechnology .

- Summary of the Application : 1,2-Dichlorobenzene is a preferred solvent for dissolving and working with fullerenes .

- Methods of Application : Fullerenes are dissolved in 1,2-dichlorobenzene to create a solution that can be used for various applications, such as the creation of fullerene-based solar cells .

- Results or Outcomes : The use of 1,2-dichlorobenzene as a solvent for fullerenes has enabled the development of various nanotechnology applications, including energy-efficient solar cells .

Application 5: Synthesis of Agrochemicals

- Scientific Field : Agrochemical Synthesis .

- Summary of the Application : 1,2-Dichlorobenzene is mainly used as a precursor to 1,2-dichloro-4-nitrobenzene, an intermediate in the synthesis of agrochemicals .

- Results or Outcomes : The outcome of this application is the production of various agrochemicals, which are essential for modern agriculture .

Application 6: Solvent for Fullerenes

- Scientific Field : Nanotechnology .

- Summary of the Application : 1,2-Dichlorobenzene is a preferred solvent for dissolving and working with fullerenes .

- Methods of Application : Fullerenes are dissolved in 1,2-dichlorobenzene to create a solution that can be used for various applications, such as the creation of fullerene-based solar cells .

- Results or Outcomes : The use of 1,2-dichlorobenzene as a solvent for fullerenes has enabled the development of various nanotechnology applications, including energy-efficient solar cells .

Safety And Hazards

The safety and hazards associated with 1,2-Dichloro-4-(1,1-difluoroethyl)benzene are not readily available. It’s always important to handle chemical compounds with care and use appropriate safety measures.

Zukünftige Richtungen

The future directions of 1,2-Dichloro-4-(1,1-difluoroethyl)benzene are not readily available. However, dichlorobenzenes and their derivatives have various applications in the chemical industry, and research into new applications and synthesis methods is ongoing3.

Eigenschaften

IUPAC Name |

1,2-dichloro-4-(1,1-difluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2/c1-8(11,12)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZFHEVMCSILDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271689 | |

| Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |

CAS RN |

1204295-72-6 | |

| Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-4-(1,1-difluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)

![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)